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molecular formula C9H8BrFO B1337876 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone CAS No. 63529-31-7

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Cat. No. B1337876
M. Wt: 231.06 g/mol
InChI Key: PFWAGSRBBGFIOF-UHFFFAOYSA-N
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Patent
US08796467B2

Procedure details

0.38 mL methyl bromoacetate was added to 940 mg 2-cyclohexyl-4-(4-fluoro-3-methyl-phenyl)-1H-imidazole and 1.52 g potassium carbonate in 10 mL DMF. The reaction was stirred over night at RT and evaporated. Methanol and 1 mol/L sodiumhydroxide solution was added and the mixture was stirred 2 h at RT. The solvent was removed. The residue was dissolved in water and acidified with 1 mol/L HCL solution. The precipitate was filtered and dried to give 700 mg desired product. Rt: 0.92 min (method A), (M+H)+: 317
Quantity
0.38 mL
Type
reactant
Reaction Step One
Name
2-cyclohexyl-4-(4-fluoro-3-methyl-phenyl)-1H-imidazole
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([O:5]C)=O.C1(C2NC=C([C:18]3[CH:23]=[CH:22][C:21]([F:24])=[C:20]([CH3:25])[CH:19]=3)N=2)CCCCC1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][CH2:2][C:3]([C:18]1[CH:23]=[CH:22][C:21]([F:24])=[C:20]([CH3:25])[CH:19]=1)=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.38 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
2-cyclohexyl-4-(4-fluoro-3-methyl-phenyl)-1H-imidazole
Quantity
940 mg
Type
reactant
Smiles
C1(CCCCC1)C=1NC=C(N1)C1=CC(=C(C=C1)F)C
Name
Quantity
1.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Methanol and 1 mol/L sodiumhydroxide solution was added
STIRRING
Type
STIRRING
Details
the mixture was stirred 2 h at RT
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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